N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
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Description
N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C18H18F2N2O4 and its molecular weight is 364.349. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the compound's role in facilitating high-yielding and operationally simple synthesis methods for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This method highlights the compound's utility in creating valuable chemical entities through efficient transformations.
Material Science and Polymer Research
In material science, the compound has shown potential in enhancing the properties of polymers. For instance, its role as a nucleator in the fast crystallization of poly(L-lactide) indicates its utility in improving polymer processing and properties (Shen et al., 2016). This application is crucial for developing advanced materials with optimized mechanical and thermal properties.
Coordination Chemistry and Supramolecular Structures
Research in coordination chemistry has utilized oxalamide derivatives to construct coordination polymers with interesting magnetic properties and structural features (Margariti et al., 2020). These materials are of interest for their potential applications in magnetic materials, catalysis, and as components in molecular electronic devices.
Analytical Chemistry Applications
In analytical chemistry, derivatives of oxalamides have been explored as part of sensitive detection methods for environmental pollutants and biological molecules. For example, they have been part of methodologies for the determination of nitropyrenes in urban air, showcasing their role in enhancing analytical techniques for monitoring environmental health and safety (Hayakawa et al., 1995).
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-14-5-4-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJHZHWENRHHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.